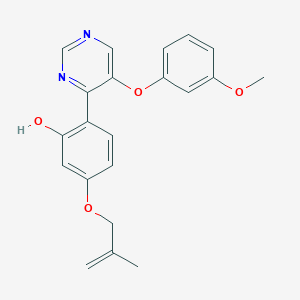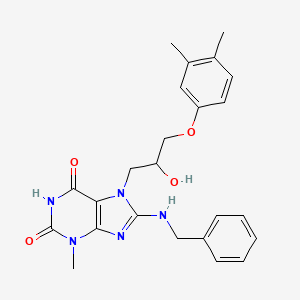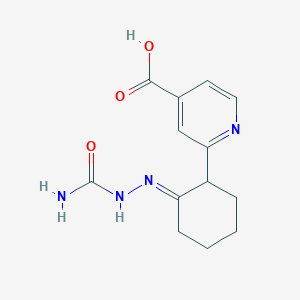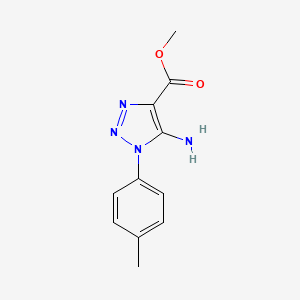![molecular formula C16H13ClN4O3 B3408695 3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid CAS No. 882224-30-8](/img/structure/B3408695.png)
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
Overview
Description
3-{4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid is a complex organic compound characterized by the presence of multiple functional groups including a pyrazole ring, a cyano group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: : This step often starts with a 3-chlorophenylhydrazine reacting with a suitable α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Cyanide Group: : The cyano group is typically introduced through a nucleophilic addition reaction with cyanogen bromide.
Addition of the Propanoic Acid Moiety: : This is usually the final step, involving the reaction of the intermediate compound with a bromoalkanoic acid under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis often follows similar routes but utilizes larger reactors and more efficient catalysts to increase yield and reduce reaction time. Optimized temperature control and solvent recovery systems are also implemented to ensure high efficiency and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form oxides, primarily in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : Reductive conditions, such as hydrogenation, can lead to the reduction of the nitrile group to an amine.
Substitution: : Electrophilic aromatic substitution can occur at the 3-chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: : Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation: : Formation of carboxylic acids.
Reduction: : Amines, specifically the conversion of nitrile to primary amine.
Substitution: : Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in coordination chemistry to form complex catalysts.
Biology
Enzyme Inhibition: : Investigated as a potential inhibitor for specific enzymes involved in metabolic pathways.
Medicine
Anticancer Activity: : Preliminary studies suggest it may have activity against certain cancer cell lines by inducing apoptosis.
Anti-inflammatory Properties: : Evaluated for its potential to reduce inflammation in chronic diseases.
Industry
Material Science: : Utilized in the development of novel polymers with unique properties.
Agriculture: : Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound's mechanism of action varies depending on the application but generally involves interaction with specific molecular targets:
Enzyme Inhibition: : It binds to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity.
Anticancer Mechanism: : Induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Anti-inflammatory Effects: : Inhibits the production of pro-inflammatory cytokines by blocking key signaling pathways.
Comparison with Similar Compounds
Comparing 3-{4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid with similar compounds highlights its uniqueness:
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(4-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid: : Similar structure but with a 4-chlorophenyl instead of a 3-chlorophenyl group, resulting in different chemical reactivity.
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(2-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid: : Possesses a 2-chlorophenyl group, impacting its biological activity and making it less potent in certain applications.
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-methylphenyl)-1H-pyrazol-1-yl}propanoic acid: : The presence of a methyl group instead of a chlorine atom results in differing physical properties and solubility.
Each of these comparisons highlights the specificity of the compound , emphasizing its potential in targeted applications.
Properties
IUPAC Name |
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(3-chlorophenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c17-13-3-1-2-10(7-13)15-12(6-11(8-18)16(19)24)9-21(20-15)5-4-14(22)23/h1-3,6-7,9H,4-5H2,(H2,19,24)(H,22,23)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGRYUGORLXHNA-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B3408624.png)
![1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408644.png)
![1-(tert-butyl)-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408647.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B3408672.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B3408684.png)


![1-(4-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3408706.png)
![1',5',7'-Trimethylspiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B3408709.png)
![1-(4-fluorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408716.png)
![methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B3408724.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B3408732.png)
